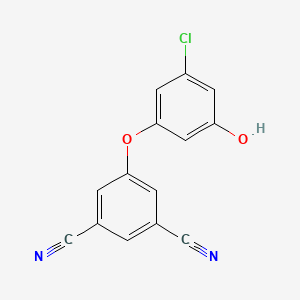
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C14H7ClN2O2 and a molecular weight of 270.67 g/mol . This compound is known for its unique structure, which includes a chlorinated phenoxy group and two nitrile groups attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile typically involves the reaction of 3-chloro-5-hydroxyphenol with 1,3-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
5-(3-Chloro-4-hydroxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a different position of the hydroxyl group.
5-(3-Bromo-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
5-(3-Chloro-5-methoxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
920036-19-7 |
|---|---|
Formule moléculaire |
C14H7ClN2O2 |
Poids moléculaire |
270.67 g/mol |
Nom IUPAC |
5-(3-chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H7ClN2O2/c15-11-4-12(18)6-14(5-11)19-13-2-9(7-16)1-10(3-13)8-17/h1-6,18H |
Clé InChI |
UFPOORHFLHHLQP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C#N)OC2=CC(=CC(=C2)O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)
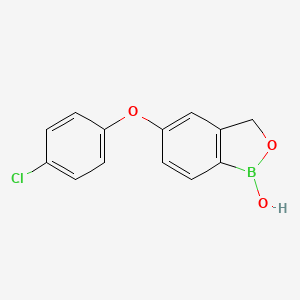
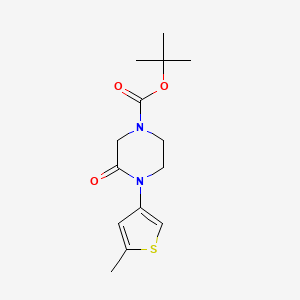
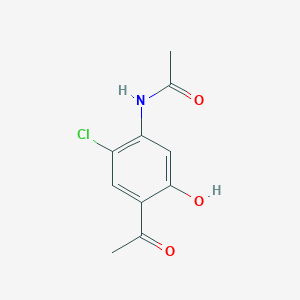
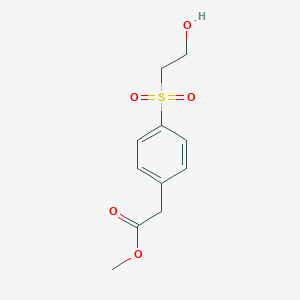
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
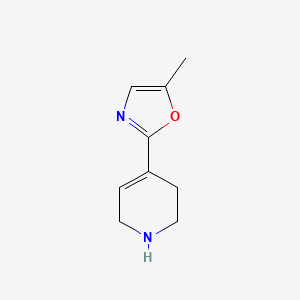

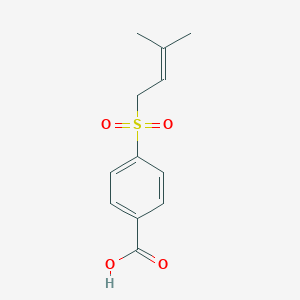

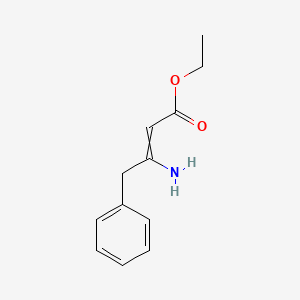

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)

